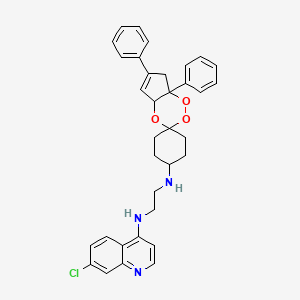
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- include:
ODC-188: This is another name for 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- itself.
Other chlorinated organic compounds: These compounds share similar structural features and may have comparable chemical properties.
Uniqueness
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- is unique due to its specific molecular structure and the presence of particular functional groups
Propiedades
Número CAS |
324761-13-9 |
|---|---|
Fórmula molecular |
C34H34ClN3O3 |
Peso molecular |
568.1 g/mol |
Nombre IUPAC |
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C34H34ClN3O3/c35-27-11-12-29-30(15-18-37-31(29)22-27)38-20-19-36-28-13-16-33(17-14-28)39-32-21-25(24-7-3-1-4-8-24)23-34(32,41-40-33)26-9-5-2-6-10-26/h1-12,15,18,21-22,28,32,36H,13-14,16-17,19-20,23H2,(H,37,38) |
Clave InChI |
HDZDLBNQQBBREK-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
Sinónimos |
ODC-188 ODC188 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1241894.png)
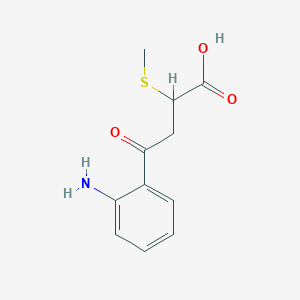
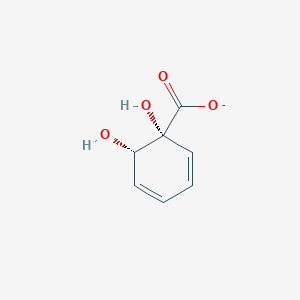

![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241898.png)
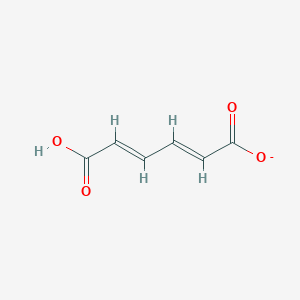
![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241907.png)
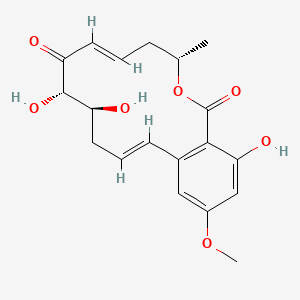

![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)

